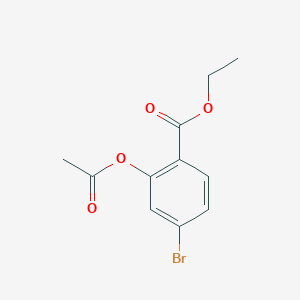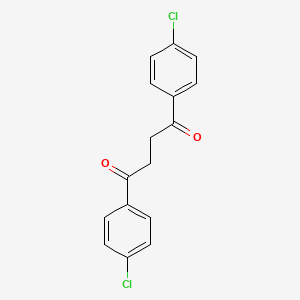
1,4-Bis(4-chlorophenyl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-chlorophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a butane-1,4-dione backbone. This compound is known for its centrosymmetric structure, where the two benzene rings are coplanar .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-chlorophenyl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, nitric acid
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 1,4-bis(4-chlorophenyl)butane-1,4-diol
Substitution: 4-chloro-2-nitrophenyl derivatives
Scientific Research Applications
1,4-Bis(4-chlorophenyl)butane-1,4-dione has several applications in scientific research:
Biology: The compound is used in studies related to enzyme-catalyzed reactions and stereoselective reductions.
Medicine: Research on its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chlorophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in enzymatic reduction reactions, the compound undergoes stereoselective reduction to form chiral alcohols. The molecular targets include enzymes such as alcohol dehydrogenases, which facilitate the reduction process .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 1,4-Bis(4-chlorophenyl)butane-1,4-diol
- 1,4-Bis(4-chlorophenyl)butane-1,4-dicarboxylic acid
Uniqueness
1,4-Bis(4-chlorophenyl)butane-1,4-dione is unique due to its centrosymmetric structure and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing various heterocyclic compounds.
Properties
CAS No. |
24314-35-0 |
|---|---|
Molecular Formula |
C16H12Cl2O2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1,4-bis(4-chlorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
JPFNKZZXDRISQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


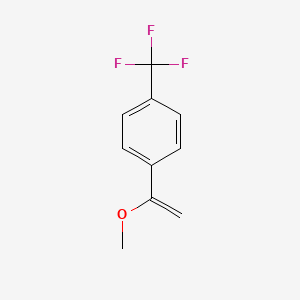
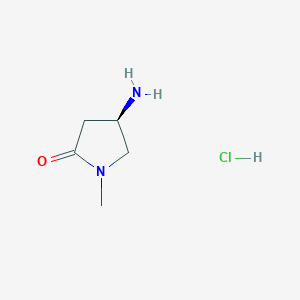
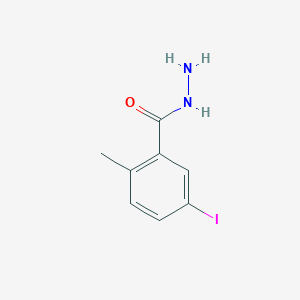
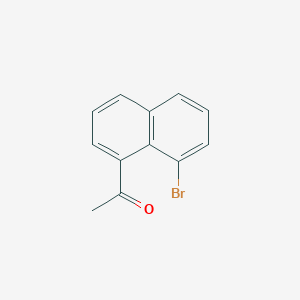
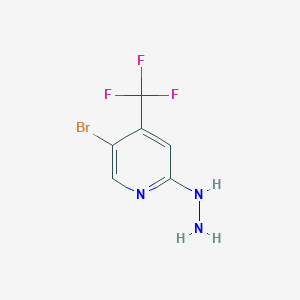

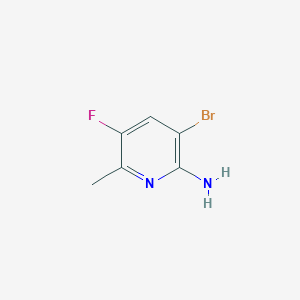
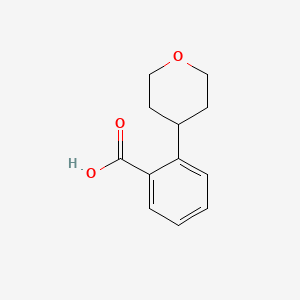
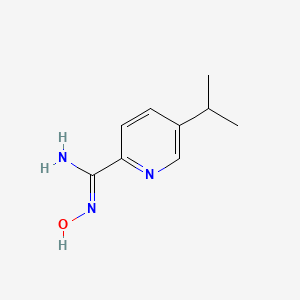
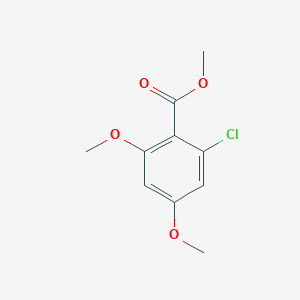
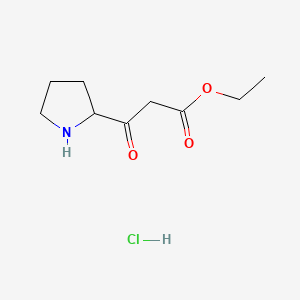

![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
